2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid

描述

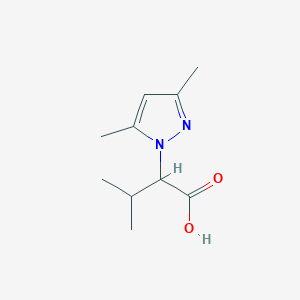

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid is a pyrazole derivative characterized by a 3,5-dimethylpyrazole moiety linked to a branched-chain carboxylic acid. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted with methyl groups at positions 3 and 5, while the butanoic acid chain features a methyl branch at the third carbon. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and hydrophobic contributions from the methyl substituents .

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects. The compound’s synthesis likely involves coupling pyrazole precursors with functionalized carboxylic acid chains, as inferred from methods described for related molecules .

属性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)12-8(4)5-7(3)11-12/h5-6,9H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVPFTNOPVBDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable butanoic acid derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Chemistry

In the field of chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid serves as:

- Building Block: It is utilized in the synthesis of more complex organic molecules.

- Ligand in Coordination Chemistry: The compound can coordinate with metal ions, forming complexes that are useful in various chemical reactions.

Biology

The biological applications of this compound are significant:

- Antimicrobial Activity: Studies have indicated potential antimicrobial effects against various pathogens.

- Anti-inflammatory Properties: Research suggests that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications.

Case Study:

A study examining the anti-inflammatory effects of this compound revealed that it could reduce cytokine production in vitro, indicating its potential as an anti-inflammatory agent.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Therapeutic Agent Development: Investigations are focused on its efficacy in treating diseases such as cancer and autoimmune disorders.

Data Table: Therapeutic Potential

| Disease Type | Potential Mechanism | Observed Effects |

|---|---|---|

| Cancer | Inhibition of tumor growth | Reduced cell proliferation |

| Autoimmune Disorders | Modulation of immune response | Decreased inflammation |

Industry

In industrial applications, this compound plays a role in:

- Agrochemicals Production: It is used as an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals Development: The compound is explored for its use in formulating new drugs due to its biological activity.

作用机制

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of nitrification in soil by targeting the ammonia monooxygenase enzyme .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid with structurally related compounds, emphasizing molecular features, solubility, and inferred biological activities.

Key Observations:

Functional Group Impact :

- The carboxylic acid in the target compound enhances polarity compared to the amine in its analog (C₁₀H₁₆ClN₃), favoring solubility in polar solvents .

- Amide-containing derivatives (e.g., 2CA3MBA) exhibit reduced aqueous solubility due to bulky substituents but may show enhanced target specificity in enzyme inhibition .

Piperidinecarboxamide groups (C₁₃H₂₀N₄O₂) increase lipophilicity, which could improve blood-brain barrier penetration .

Synthetic Pathways: Pyrazole-acid coupling reactions (e.g., malononitrile or ethyl cyanoacetate use in ) are likely applicable to the target compound’s synthesis . Structural validation tools like SHELX and crystallography methods ensure accurate determination of these complex molecules .

Research Findings and Implications

- Structural Insights : Crystallographic studies (e.g., SHELX refinements) confirm that methyl and carboxylic acid groups influence molecular packing and stability, critical for drug formulation .

- Comparative Limitations : The absence of chlorine or piperidine groups in the target compound may reduce toxicity compared to analogs but limit specificity for certain targets .

生物活性

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid is a pyrazole derivative characterized by its unique structure, which includes a pyrazole ring and a butanoic acid moiety. This compound has attracted attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C10H16N2O2

- Molecular Weight : 196.25 g/mol

- CAS Number : 957513-81-4

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3,5-dimethylpyrazole with a suitable butanoic acid derivative in the presence of a catalyst like glacial acetic acid .

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

Studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from the pyrazole nucleus have shown significant inhibition of inflammation in models such as carrageenan-induced paw edema. In a comparative study, certain derivatives exhibited up to 84.2% inhibition compared to standard drugs like diclofenac .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. For example, studies involving derivatives of pyrazole showed promising activity against E. coli and S. aureus. The presence of specific functional groups was found to enhance antimicrobial efficacy .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of specific signaling pathways .

The biological effects of this compound are likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It may interact with specific receptors that regulate cellular responses in inflammation and cancer.

Table: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using a carrageenan-induced edema model. The results showed that certain compounds significantly reduced swelling compared to standard anti-inflammatory drugs .

- Antimicrobial Evaluation : A group of novel pyrazole derivatives were screened against several bacterial strains, revealing that modifications in the chemical structure enhanced their antimicrobial properties significantly .

- Cytotoxicity Assay : In vitro studies demonstrated that some pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid, and how can purity be ensured?

- Methodology :

- Synthesis : Use Michael addition reactions with acrylamide derivatives and substituted pyrazoles under reflux conditions (e.g., acetic acid as a catalyst, ethanol for recrystallization) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .

- Validation : Characterize intermediates using (400 MHz, DMSO-d) and LC-MS. For final product purity, use HPLC with a C18 column (≥95% purity threshold) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology :

- NMR : Assign peaks for pyrazole protons (δ 5.8–6.2 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxylic acid protons (δ 12–13 ppm) in DMSO-d .

- FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm) and pyrazole ring vibrations (~1550 cm).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H] at m/z 237.124 (calculated for CHNO) .

Q. What are the best practices for assessing compound stability under experimental conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) in N atmosphere (25–300°C, 10°C/min).

- Solution Stability : Monitor degradation in DMSO or PBS (pH 7.4) over 72 hours via UV-Vis spectroscopy (λ = 254 nm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in ethanol/water (1:1) at 25°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.

- Refinement : Process data with SHELXL-2018/3, applying full-matrix least-squares refinement. Validate using PLATON (ADDSYM) to check for missed symmetry .

- Key Metrics : Target R < 0.05, wR < 0.15, and goodness-of-fit (GOF) ≈ 1.0 .

Q. What mechanistic insights explain the compound’s inhibitory effects on fungal growth?

- Methodology :

- Bioassays : Test against C. inversicolor and P. roqueforti using microdilution (IC determination via spore germination assays) .

- Mode of Action : Perform metabolomic profiling (GC-MS) to track disruption of lipid biosynthesis pathways.

- Data Table :

| Fungal Strain | IC (Germination) | IC (Mycelium Growth) |

|---|---|---|

| C. inversicolor | 10 mol/L | 10 mol/L |

| P. roqueforti | 10 mol/L | 10 mol/L |

Q. How do structural modifications of the pyrazole ring impact biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with halogens (e.g., Cl, Br) at the 4-position of the pyrazole. Assess activity via comparative IC assays.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to correlate electron density at N1 with antifungal potency .

Q. How should researchers address discrepancies between observed bioactivity and theoretical predictions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。